4,6,6-trimethyl-6H-1,3-thiazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

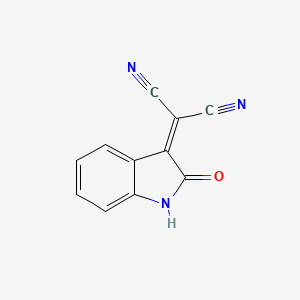

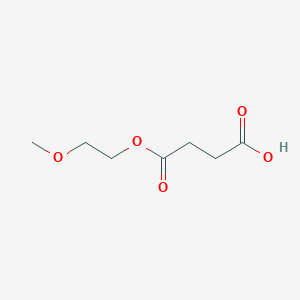

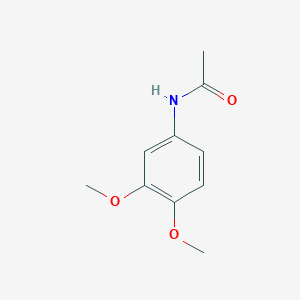

The compound 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a derivative of the 1,3-thiazine class, which is a heterocyclic compound containing sulfur and nitrogen in the ring. The 1,3-thiazine derivatives are of interest due to their potential biological activities and their use in various chemical reactions to synthesize other compounds.

Synthesis Analysis

The synthesis of related 1,3-thiazine compounds involves the reaction of different precursors under varying conditions. For instance, the reaction of tetrahydro-6-hydroxy-trimethyl-1,3-thiazine-2-thione with secondary amines can lead to various products, including 4-dialkylaminodihydro-2(1H)-pyridinethiones and dialkylammonium dithiocarbamates, depending on the amine and reaction conditions used . Another synthesis pathway involves the reaction of methyl carboxylatomethyl-N-anilinothioformimidate with triethylamine in methanol to produce 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one, with the structure confirmed by X-ray analysis . Additionally, 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines can be synthesized through the reaction of 2-isothiocyano-2-methyl-4-pentanone with substituted anilines, followed by intramolecular rearrangement .

Molecular Structure Analysis

The molecular structure of 1,3-thiazine derivatives is characterized by the presence of a six-membered ring containing nitrogen and sulfur atoms. The X-ray analysis of synthesized compounds, such as 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one, provides insight into the arrangement of atoms and the geometry of the molecule . The structure and amino-imino tautomerism of the aminothiazines are also of interest, as they can influence the reactivity and properties of these compounds .

Chemical Reactions Analysis

The 1,3-thiazine derivatives participate in various chemical reactions. For example, the reaction of dihydrotrimethyl-1,3-thiazine-2-thione with secondary amines can lead to the formation of N,N-dialkylthioureas or dialkylammonium thiocyanates . The ability to undergo intramolecular rearrangement to form different isomeric structures, as seen in the synthesis of 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines, is another important aspect of their chemical behavior .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine are not detailed in the provided papers, the properties of similar 1,3-thiazine derivatives can be inferred. These properties are likely to include solubility in various solvents, melting points, and stability under different conditions. The reactivity of these compounds with amines, isothiocyanates, and formamides suggests a versatile chemistry that could be exploited in the synthesis of a wide range of products .

Propiedades

IUPAC Name |

4,6,6-trimethyl-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXILDALAUEEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(SC(=N1)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276792 |

Source

|

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

CAS RN |

2953-81-3 |

Source

|

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)